

# Thialysine hydrochloride structure and chemical properties.

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## Thialysine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Thialysine, also known as S-(2-aminoethyl)-L-cysteine, is a structural analog of the essential amino acid L-lysine, where the  $\epsilon$ -methylene group is replaced by a sulfur atom. This substitution confers unique chemical and biological properties, making it a valuable tool in biochemical research and a potential candidate for therapeutic development. This technical guide provides a detailed overview of the structure, chemical properties, and biological activities of its hydrochloride salt, **Thialysine hydrochloride**. It includes a summary of its physicochemical characteristics, detailed experimental protocols for its synthesis and analysis of its cytotoxic effects, and a depiction of its known mechanism of action in inducing apoptosis in cancer cells.

### Chemical Structure and Properties

**Thialysine hydrochloride** is the hydrochloride salt of S-(2-aminoethyl)-L-cysteine. Its structure is characterized by a cysteine backbone with an aminoethyl group attached to the sulfur atom.

**Figure 1:** Chemical structure of **Thialysine Hydrochloride**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Thialysine hydrochloride** is presented in Table 1.

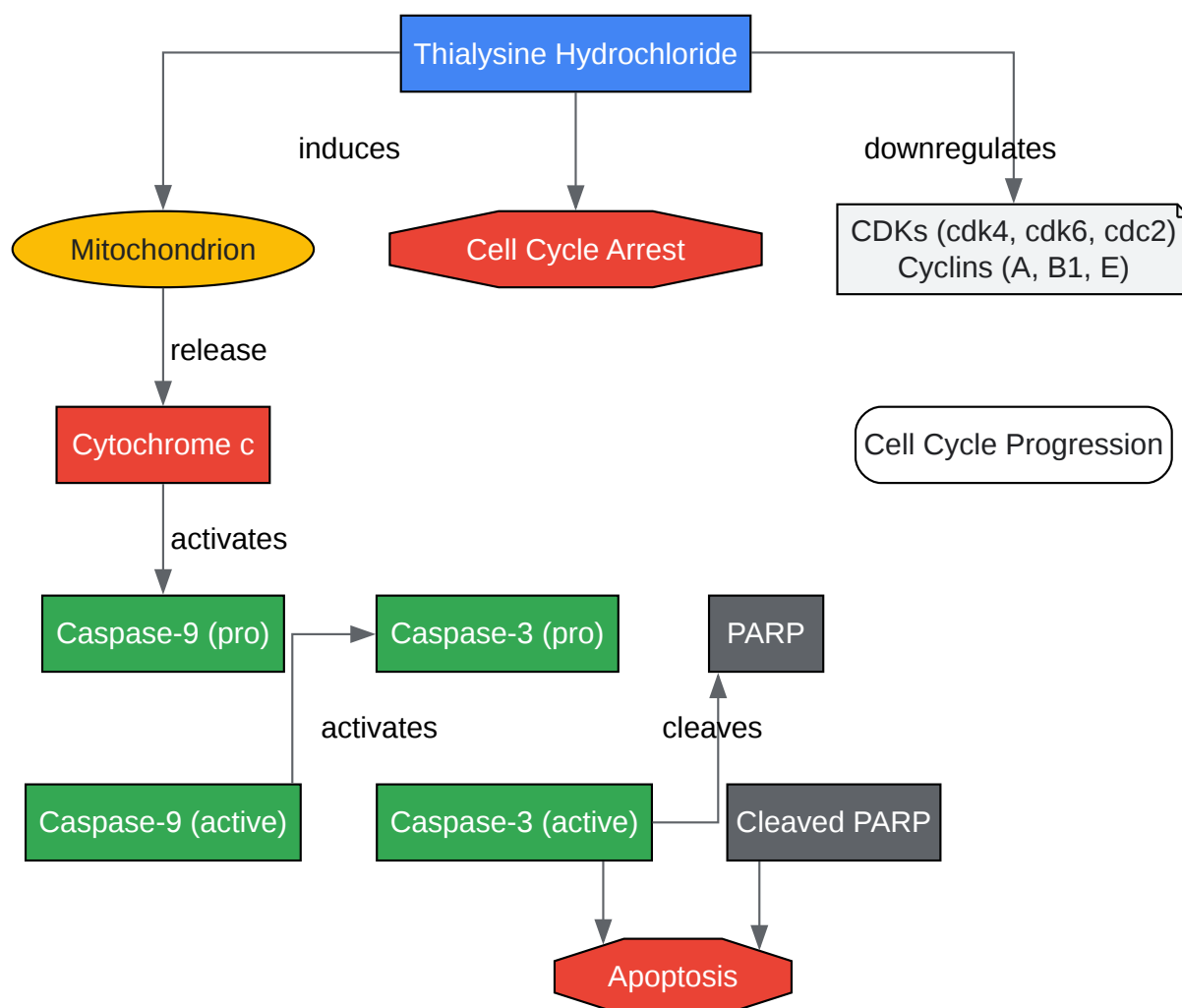
Property	Value	Reference
IUPAC Name	(2R)-2-amino-3-[(2-aminoethyl)sulfanyl]propanoic acid;hydrochloride	[1]
Synonyms	S-(2-Aminoethyl)-L-cysteine hydrochloride, L-4-Thialysine hydrochloride	[2]
CAS Number	4099-35-8	[3]
Molecular Formula	C <sub>5</sub> H <sub>13</sub> ClN <sub>2</sub> O <sub>2</sub> S	[1]
Molecular Weight	200.69 g/mol	[1][4]
Appearance	White to off-white or light beige powder	[5][6]
Melting Point	200-202 °C	[5]
Solubility	Soluble in water (50 mg/mL)	[5]
Purity	≥98% (TLC)	[2][6]
Crystal System	Monoclinic	[7]
Space Group	P2(1)	[7]

## Biological Activity and Mechanism of Action

Thialysine acts as a lysine antagonist and has been shown to inhibit protein synthesis.[3][8] It is actively transported into cells and can be incorporated into proteins in place of lysine.[8] Notably, **Thialysine hydrochloride** has demonstrated cytotoxic effects against certain cancer cell lines, particularly human acute leukemia Jurkat T cells.[5]

The mechanism of its cytotoxicity in Jurkat T cells involves the induction of apoptosis through a mitochondria-dependent pathway.[5][8] This is characterized by the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[5][8] Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to DNA fragmentation and apoptotic cell death.[5]

Furthermore, thialysine has been observed to cause cell cycle arrest, contributing to its overall cytotoxic effect.[5] Treatment of Jurkat T cells with thialysine leads to a significant decrease in the protein levels of key cell cycle regulators, including cdk4, cdk6, cdc2, cyclin A, cyclin B1, and cyclin E.[5]



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**Figure 2:** Signaling pathway of **Thialysine hydrochloride**-induced apoptosis.

## Experimental Protocols

This section provides detailed methodologies for the synthesis of **Thialysine hydrochloride** and for key experiments to evaluate its biological activity.

## Synthesis of S-(2-Aminoethyl)-L-cysteine Hydrochloride

This protocol is adapted from the general principles of reacting L-cysteine with a protected 2-bromoethylamine followed by deprotection and salt formation.

Materials:

- L-cysteine hydrochloride
- 2-Bromoethylamine hydrobromide
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol
- Diethyl ether
- Activated carbon

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve L-cysteine hydrochloride in deionized water.
- **Addition of Base:** Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to approximately 8.5.
- **Addition of Bromoethylamine:** While maintaining the temperature and pH, add a solution of 2-bromoethylamine hydrobromide dropwise to the reaction mixture.
- **Reaction:** Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Acidification and Purification:** Once the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1.
- **Decolorization:** Add a small amount of activated carbon and stir for 30 minutes. Filter the solution to remove the carbon.

- Crystallization: Concentrate the filtrate under reduced pressure. Add ethanol to induce crystallization. Further precipitation can be achieved by the addition of diethyl ether.
- Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol and then diethyl ether. Dry the product under vacuum to yield S-(2-Aminoethyl)-L-cysteine hydrochloride.

## Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of **Thialysine hydrochloride** on Jurkat T cells.

Materials:

- Jurkat T cells
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **Thialysine hydrochloride** stock solution (dissolved in sterile water or PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- 96-well microtiter plates

Procedure:

- Cell Seeding: Seed Jurkat T cells in a 96-well plate at a density of  $1 \times 10^5$  cells/well in 100  $\mu$ L of complete RPMI-1640 medium.
- Treatment: Prepare serial dilutions of **Thialysine hydrochloride** in culture medium and add 100  $\mu$ L to the respective wells to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 mM). Include untreated control wells.

- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
- Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

## Western Blot Analysis for Caspase Activation and PARP Cleavage

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in **Thialysine hydrochloride**-treated Jurkat T cells.

Materials:

- Jurkat T cells treated with **Thialysine hydrochloride**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-caspase-9, anti-caspase-3, anti-PARP, anti-β-actin)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Protein Extraction: Lyse the treated and untreated Jurkat T cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.



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**Figure 3:** Experimental workflow for Western Blot analysis.



## Conclusion

**Thialysine hydrochloride** is a valuable research tool for studying lysine-dependent biochemical pathways and serves as a lead compound for the development of novel anticancer agents. Its well-defined chemical structure and properties, coupled with a growing understanding of its mechanism of action, make it a subject of continued interest in the scientific community. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of this intriguing molecule.

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